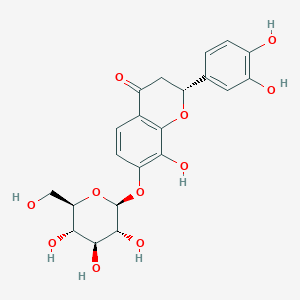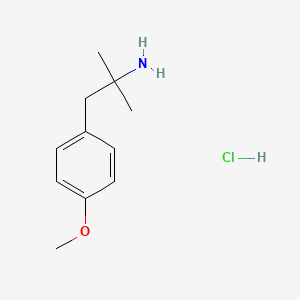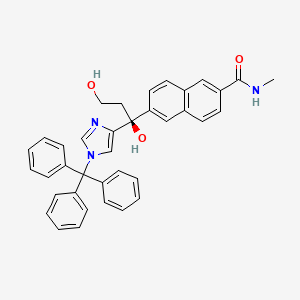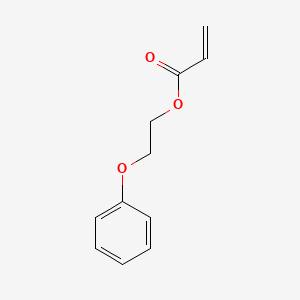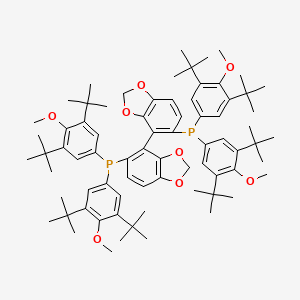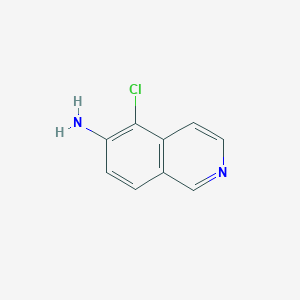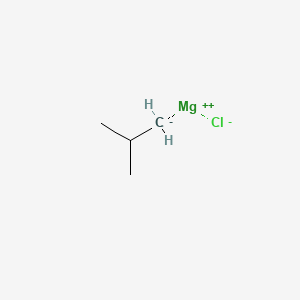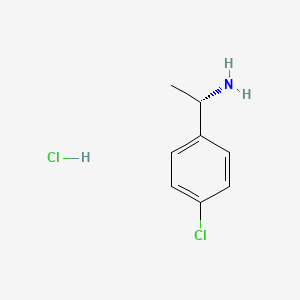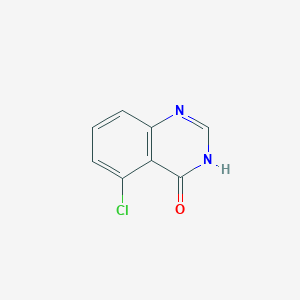
5-氯-3H-喹唑啉-4-酮
描述
5-Chloro-3H-quinazolin-4-one is a derivative of quinazolinone, a heterocyclic chemical compound with a quinazoline ring that has a carbonyl group . Quinazolinone derivatives have been designed and synthesized for their potential antimicrobial activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis
The molecular formula of 5-Chloro-3H-quinazolin-4-one is C8H5ClN2O. It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions. For example, starting from 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, new derivatives of 3H-quinazolin-4-ones were synthesized . The reaction involved refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Physical And Chemical Properties Analysis
5-Chloro-3H-quinazolin-4-one has a density of 1.5±0.1 g/cm3, a boiling point of 408.8±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±24.0 °C .科学研究应用
抗菌活性
5-氯-3H-喹唑啉-4-酮衍生物因其抗菌特性而受到探索。例如,一项研究合成了源自喹唑啉-4(3H)-酮的席夫碱和 2-氮杂环丁酮,发现带有氯和甲氧基的化合物表现出显着的抗菌活性 (Patel & Patel, 2011)。另一项研究合成了多卤代苯腈喹唑啉-4(3H)-酮衍生物,发现一种化合物对各种细菌和真菌菌株表现出有效的抗菌活性 (Shi et al., 2013)。
抗癌活性
5-氯-3H-喹唑啉-4-酮衍生物的抗癌潜力已经过研究。一项研究合成了新的喹唑啉衍生物,并测试了其对人肿瘤细胞系 HeLa 的细胞毒性/抗增殖活性,证明了显着的细胞毒性作用 (Ovádeková et al., 2005)。另一项研究重点关注 2,3,7-三取代喹唑啉衍生物的合成,发现对 CNS SNB-75 癌细胞系具有显着的活性 (Noolvi & Patel, 2013)。
抗组胺活性
5-氯-3H-喹唑啉-4-酮衍生物作为抗组胺剂的潜力已经得到探索。一项研究合成了新型三唑并喹唑啉-5-酮,其显示出显着的体内 H(1)-抗组胺活性,其中一种化合物成为活性最高的化合物 (Alagarsamy et al., 2008)。
药理筛选
对 5-氯-3H-喹唑啉-4-酮衍生物的进一步研究包括针对抗菌、镇痛和抗炎活性的药理筛选。一项研究设计并合成了喹唑啉-4-酮/4-硫酮衍生物,显示出对微生物、疼痛和炎症的良好活性 (Dash et al., 2017)。
作用机制
Target of Action
5-Chloro-3H-quinazolin-4-one, also known as 5-Chloro-4-quinazolone, is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit a wide range of biopharmaceutical activities . .
Mode of Action
Quinazolinone derivatives have been found to interact with various targets, leading to a broad range of biological activities .
Biochemical Pathways
Quinazolinone derivatives have been found to affect various biochemical pathways . For instance, some quinazolinone derivatives have been found to inhibit the formation of biofilms in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Action Environment
It is known that environmental factors can influence the action of drugs in general .
安全和危害
未来方向
Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on synthesizing new derivatives of quinazolin-4(3H)-ones and testing their biological activities .
生化分析
Biochemical Properties
5-Chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . Additionally, 5-Chloro-3H-quinazolin-4-one interacts with histone deacetylases, leading to changes in chromatin structure and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Chloro-3H-quinazolin-4-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . Furthermore, 5-Chloro-3H-quinazolin-4-one influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival . It also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Chloro-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and disrupting essential biochemical pathways . Additionally, this compound acts as a histone deacetylase inhibitor, leading to the accumulation of acetylated histones and changes in chromatin structure . These molecular interactions result in altered gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3H-quinazolin-4-one have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 5-Chloro-3H-quinazolin-4-one can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3H-quinazolin-4-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Chloro-3H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
5-Chloro-3H-quinazolin-4-one exhibits distinct subcellular localization, which influences its activity and function. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.
属性
IUPAC Name |
5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326554 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60233-66-1 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)


